Cas no 50961-54-1 (4-(4-Nitrophenoxy)benzaldehyde)

4-(4-Nitrophenoxy)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(4-Nitrophenoxy)benzaldehyde
- 4-(4-Nitro-phenoxy)-benzaldehyd
- 4-(4'-nitrophenoxy)benzaldehyde
- 4-(4-nitro-phenoxy)-benzaldehyde
- 4-(p-nitrophenoxy)benzaldehyde
- 4-Formyl-4'-nitro-diphenylether
- 4-nitro-4'-carboxaldehydediphenyl ether
- 661279_ALDRICH
- AC1NHG7J
- ACMC-20amvm
- AG-F-71837
- CTK4J3404
- DTXSID20406282
- 50961-54-1
- OCHOSUFDGPHRJA-UHFFFAOYSA-N
- SCHEMBL1858711
- AKOS002664849
- DB-071281
- 4-(4-Nitrophenoxy)-benzaldehyde
- 4-(4-Nitrophenoxy)benzaldehyde, 97%
- CS-0317710
- MFCD06496623
- 4-(4-NITROPHENOXY)BENZALDEHYDE 97
- A50703
-
- MDL: MFCD06496623
- インチ: InChI=1S/C13H9NO4/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-9H
- InChIKey: OCHOSUFDGPHRJA-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C=O
計算された属性
- せいみつぶんしりょう: 243.05317
- どういたいしつりょう: 243.05315777g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 密度みつど: 1.325
- ゆうかいてん: 106-110 °C
- ふってん: 386.1°C at 760 mmHg
- フラッシュポイント: 175°C
- 屈折率: 1.638
- PSA: 69.44
- LogP: 3.72280
4-(4-Nitrophenoxy)benzaldehyde セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H317-H318-H400
- 警告文: P273-P280-P305+P351+P338
- 危険物輸送番号:UN 3077 9/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 41-43-50/53
- セキュリティの説明: 26-36/39-60-61
-
危険物標識:
- リスク用語:41-43-50/53
4-(4-Nitrophenoxy)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1256310-5g |
4-(4-Nitrophenoxy)benzaldehyde |
50961-54-1 | 98% (HPLC) | 5g |
$335 | 2024-06-07 | |
TRC | N901510-500mg |
4-(4-Nitrophenoxy)Benzaldehyde |
50961-54-1 | 500mg |
$ 160.00 | 2022-06-03 | ||
eNovation Chemicals LLC | Y1256310-10g |
4-(4-Nitrophenoxy)benzaldehyde |
50961-54-1 | í¦98%(HPLC) | 10g |
$1225 | 2023-05-17 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 661279-1G |
4-(4-Nitrophenoxy)benzaldehyde |
50961-54-1 | 97% | 1G |
¥1406.74 | 2022-02-24 | |
1PlusChem | 1P003KLF-10g |
4-(4-Nitrophenoxy)benzaldehyde |
50961-54-1 | ≥ 98% (HPLC) | 10g |
$658.00 | 2025-02-20 | |
Aaron | AR003KTR-250mg |
4-(4-Nitrophenoxy)benzaldehyde |
50961-54-1 | 97% | 250mg |
$27.00 | 2025-01-22 | |
A2B Chem LLC | AB65859-5g |
4-(4-Nitrophenoxy)benzaldehyde |
50961-54-1 | ≥ 98% (HPLC) | 5g |
$376.00 | 2024-04-19 | |
Aaron | AR003KTR-1g |
4-(4-Nitrophenoxy)benzaldehyde |
50961-54-1 | 97% | 1g |
$74.00 | 2025-01-22 | |
Aaron | AR003KTR-25g |
4-(4-Nitrophenoxy)benzaldehyde |
50961-54-1 | 97% | 25g |
$786.00 | 2025-01-22 | |
eNovation Chemicals LLC | Y1256310-1g |
4-(4-Nitrophenoxy)benzaldehyde |
50961-54-1 | 98% (HPLC) | 1g |
$125 | 2025-02-25 |
4-(4-Nitrophenoxy)benzaldehyde 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
4-(4-Nitrophenoxy)benzaldehydeに関する追加情報
Introduction to 4-(4-Nitrophenoxy)benzaldehyde (CAS No: 50961-54-1)
4-(4-Nitrophenoxy)benzaldehyde is a versatile organic compound with the CAS registry number 50961-54-1. This compound, also referred to as N-(4-nitrophenoxy)-benzaldehyde, has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology due to its unique structural properties and potential applications. The molecule consists of a benzaldehyde moiety attached to a phenoxy group, which is further substituted with a nitro group at the para position. This combination of functional groups imparts distinctive electronic and steric properties, making it a valuable building block in various chemical reactions.
Recent advancements in synthetic chemistry have highlighted the importance of 4-(4-Nitrophenoxy)benzaldehyde in constructing complex molecular architectures. Its ability to undergo nucleophilic aromatic substitution, Diels-Alder reactions, and other cycloaddition processes has been extensively explored in recent studies. For instance, researchers have utilized this compound as a key intermediate in the synthesis of heterocyclic compounds, which are crucial in drug discovery and agrochemical development.
The structural elucidation of 4-(4-Nitrophenoxy)benzaldehyde reveals a rigid framework with strong electron-withdrawing groups, such as the nitro and aldehyde functionalities. These groups significantly influence the compound's reactivity and selectivity in various chemical transformations. The nitro group at the para position on the phenoxy ring introduces steric hindrance, which can be exploited to control regioselectivity in reactions involving electrophilic aromatic substitution.
From a physical properties standpoint, 4-(4-Nitrophenoxy)benzaldehyde exhibits a melting point of approximately 82°C and is sparingly soluble in common organic solvents like dichloromethane and ethyl acetate. Its solubility characteristics make it suitable for use in both solution-phase and solid-phase synthesis techniques. Recent studies have also explored its thermal stability under different reaction conditions, revealing that it can withstand moderate heating without significant decomposition.
In terms of applications, N-(4-nitrophenoxy)-benzaldehyde has found utility in the preparation of advanced materials such as polymeric films and sensors. Its ability to form stable cross-linked networks through condensation reactions has been leveraged in developing high-performance materials for electronic applications. Additionally, this compound has been employed as a precursor in the synthesis of bioactive molecules, including potential anticancer agents and antimicrobial compounds.
The synthesis of N-(4-nitrophenoxy)-benzaldehyde typically involves multi-step procedures that combine nitration, etherification, and oxidation reactions. Recent advancements have focused on optimizing these steps to enhance yield and purity while minimizing environmental impact. For example, researchers have developed catalytic systems using transition metal catalysts that enable efficient formation of this compound under mild reaction conditions.
From a safety standpoint, N-(4-nitrophenoxy)-benzaldehyde should be handled with care due to its potential irritant properties. Proper protective equipment should be worn during handling and storage to ensure compliance with occupational safety standards.
In conclusion, N-(4-nitrophenoxy)-benzaldehyde (CAS No: 50961-54-1) stands out as an essential compound in modern organic chemistry with diverse applications across multiple disciplines. Its unique structure and reactivity continue to inspire innovative research directions, underscoring its importance as a valuable tool for advancing chemical science.
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